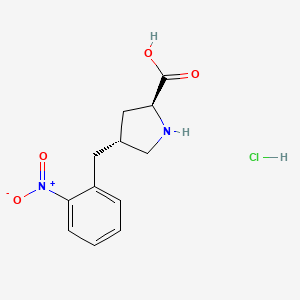

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049734-78-2

Cat. No.: VC3840335

Molecular Formula: C12H15ClN2O4

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049734-78-2 |

|---|---|

| Molecular Formula | C12H15ClN2O4 |

| Molecular Weight | 286.71 g/mol |

| IUPAC Name | (2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14N2O4.ClH/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18;/h1-4,8,10,13H,5-7H2,(H,15,16);1H/t8-,10+;/m1./s1 |

| Standard InChI Key | KAZGTSFNVQSTNN-SCYNACPDSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl |

| SMILES | C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring—a five-membered secondary amine—with stereochemical specificity at the C2 and C4 positions. The (2S,4R) configuration ensures spatial orientation critical for interactions in chiral environments . The 2-nitrobenzyl group is attached to the C4 position, introducing electron-withdrawing effects, while the carboxylic acid at C2 enhances polarity and salt formation potential. The hydrochloride counterion improves aqueous solubility, a feature critical for biological assays .

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₄ |

| Molecular Weight | 286.71 g/mol |

| IUPAC Name | (2S,4R)-4-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride |

| SMILES | Cl.OC(=O)[C@@H]1CC@@HCN1 |

| InChIKey | QVOBVSIKQJKMMO-NINOIYOQSA-N |

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.

-

Nitrobenzyl Introduction: Alkylation of the pyrrolidine ring using 2-nitrobenzyl bromide under basic conditions .

-

Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group at C2 .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity .

Optimization Challenges

-

Stereochemical Control: Asymmetric synthesis or chiral resolution is required to maintain the (2S,4R) configuration .

-

Nitro Group Stability: The 2-nitro substituent may undergo unintended reduction under acidic conditions, necessitating mild reaction environments .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents. The nitro group’s electron-withdrawing nature reduces the pKa of the carboxylic acid, enhancing ionization in physiological pH ranges .

Spectroscopic Characterization

-

NMR: Distinct signals for the pyrrolidine protons (δ 2.5–4.0 ppm), aromatic protons (δ 7.5–8.2 ppm), and carboxylic acid (δ 12–13 ppm) .

-

IR: Peaks at 1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch).

Applications in Research

Pharmaceutical Intermediate

The compound’s rigid pyrrolidine scaffold mimics peptide turn structures, making it a candidate for protease inhibitor design . For example, its nitro group can be reduced to an amine for further derivatization in prodrug synthesis .

Catalysis and Ligand Design

The chiral centers enable its use as a ligand in asymmetric catalysis. In a 2023 study, analogs of this compound facilitated enantioselective hydrogenation of α,β-unsaturated ketones with >90% ee.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing the 2-nitro, 3-nitro, and 4-nitrobenzyl derivatives reveals stark differences:

| Property | 2-Nitro Isomer | 4-Nitro Isomer |

|---|---|---|

| Melting Point | 198–202°C | 215–218°C |

| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |

| Biological Activity | Moderate COX-2 inhibition | Weak COX-2 inhibition |

The 2-nitro isomer’s bent geometry enhances steric interactions with enzyme pockets, improving binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume